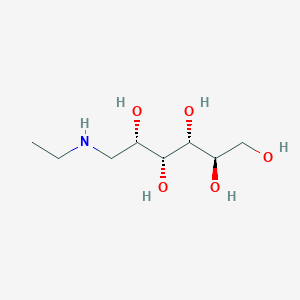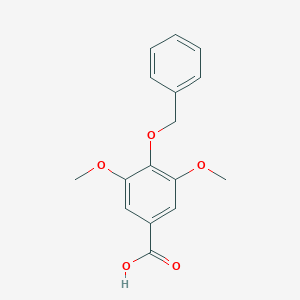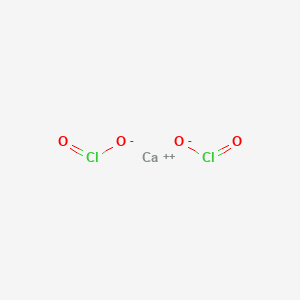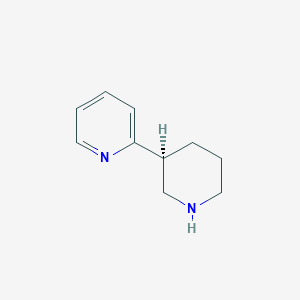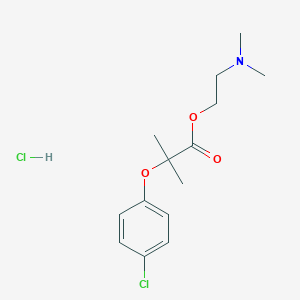
2-(Dimethylamino)ethyl 2-(4-chlorophenoxy)-2-methylpropionate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylamino)ethyl 2-(4-chlorophenoxy)-2-methylpropionate hydrochloride is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological tool. This compound is commonly referred to as DMCM, and it is a GABAergic agent that acts as a positive allosteric modulator of GABAA receptors. In
作用机制
DMCM acts as a positive allosteric modulator of GABAA receptors. GABAA receptors are ionotropic receptors that are widely distributed throughout the brain and play a critical role in the regulation of neuronal excitability. DMCM enhances the binding of GABA to GABAA receptors, which leads to an increase in chloride ion influx and hyperpolarization of the neuronal membrane. This results in an overall decrease in neuronal excitability and anxiolytic effects.
生化和生理效应
DMCM has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. It has also been shown to enhance the effects of other GABAergic agents, such as benzodiazepines. DMCM has been found to increase the duration of slow-wave sleep and decrease the amount of REM sleep in animal studies. It has also been shown to have anticonvulsant effects in animal models of epilepsy.
实验室实验的优点和局限性
DMCM is a useful tool for studying the role of GABAA receptors in various physiological and pathological conditions. It has been extensively studied in animal models and in vitro studies, and its effects on GABAA receptors are well characterized. However, DMCM has limitations in terms of its specificity for GABAA receptors. It has been shown to have some activity at other receptors, such as glycine receptors and nicotinic acetylcholine receptors. This can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on DMCM. One area of interest is the development of more selective GABAA receptor modulators that can be used to study the specific subtypes of GABAA receptors. Another area of interest is the investigation of the effects of DMCM on other neurotransmitter systems, such as the glutamate system. Additionally, the potential therapeutic applications of DMCM in the treatment of anxiety disorders, epilepsy, and sleep disorders warrant further investigation.
合成方法
DMCM is synthesized through a multi-step process that involves the reaction of 2-(4-chlorophenoxy)-2-methylpropionic acid with dimethylamine. The reaction is carried out in the presence of a catalyst and solvent, and the resulting product is purified through recrystallization. The final product is obtained as a hydrochloride salt.
科学研究应用
DMCM has been extensively studied in scientific research due to its potential as a pharmacological tool. It is commonly used as a GABAergic agent to study the role of GABAA receptors in various physiological and pathological conditions. DMCM has been used in animal models to study the effects of GABAergic agents on anxiety, epilepsy, and sleep disorders. It has also been used in in vitro studies to investigate the molecular mechanisms of GABAA receptor modulation.
属性
CAS 编号 |
14666-84-3 |
|---|---|
产品名称 |
2-(Dimethylamino)ethyl 2-(4-chlorophenoxy)-2-methylpropionate hydrochloride |
分子式 |
C14H21Cl2NO3 |
分子量 |
322.2 g/mol |
IUPAC 名称 |
2-(dimethylamino)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate;hydrochloride |
InChI |
InChI=1S/C14H20ClNO3.ClH/c1-14(2,13(17)18-10-9-16(3)4)19-12-7-5-11(15)6-8-12;/h5-8H,9-10H2,1-4H3;1H |
InChI 键 |
SNMIXMYCGBZBEO-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)OCCN(C)C)OC1=CC=C(C=C1)Cl.Cl |
规范 SMILES |
CC(C)(C(=O)OCCN(C)C)OC1=CC=C(C=C1)Cl.Cl |
其他 CAS 编号 |
14666-84-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine](/img/structure/B78626.png)
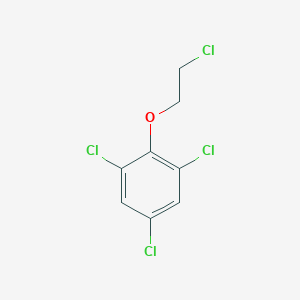
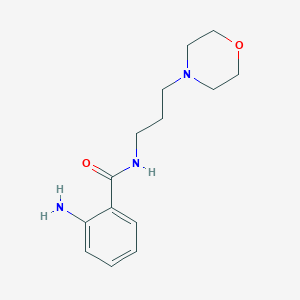
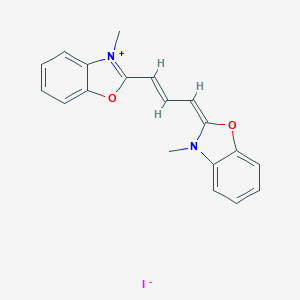
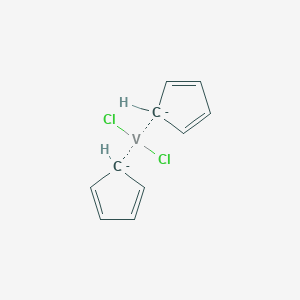

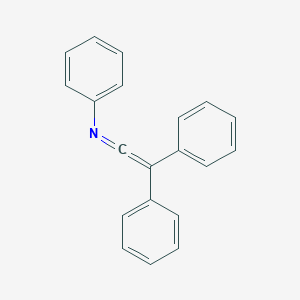
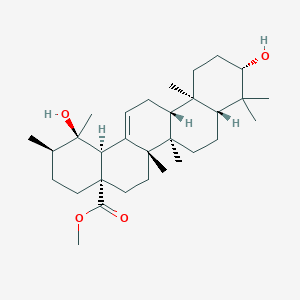
![[(Z)-3-chloroprop-2-enyl] acetate](/img/structure/B78641.png)
![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B78643.png)
